3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Description
Chemical Name: (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS No.: 332061-75-3 Molecular Formula: C₁₀H₁₃ClINO₂ Molecular Weight: 341.57 g/mol Storage: Sealed in dry conditions at room temperature .
This compound features a butanoic acid backbone with an amino group at the β-position and a 4-iodophenyl substituent. The iodine atom imparts distinct electronic and steric properties, making it valuable in pharmaceutical research, particularly for radiolabeling or as a heavy atom in X-ray crystallography .
Properties
IUPAC Name |
3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGKNIRLMPHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available tert-butyloxycarbonyl-protected amino acids.
Reaction Conditions: The protected amino acids are subjected to neutralization reactions with imidazolium hydroxide to form amino acid ionic liquids.
Deprotection: The tert-butyloxycarbonyl group is removed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the neutralization and deprotection reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amino group .
Scientific Research Applications
®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phenyl Ring
Key Structural Differences :
*Estimated based on substituent replacement (iodine → cyano).
Halogen-Substituted Derivatives
*Calculated based on halogen atomic weights.
Steric and Electronic Effects
- Iodine vs. However, trifluoromethyl groups enhance thermal stability and resistance to oxidation .
- Electron-Donating vs. Withdrawing Groups: Methyl (e.g., 3-methylphenyl analog, CAS 269398-82-5) or amino groups increase electron density, while cyano or nitro groups reduce it, altering solubility and reactivity .
Biological Activity
3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, also known as (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride, is a chiral amino acid derivative notable for its potential biological activities, particularly in neuropharmacology. This compound has garnered interest due to its structural features, including the presence of an iodine atom on the phenyl ring, which may influence its interactions with biological targets.
- Molecular Formula : C11H14ClN2O2
- Molecular Weight : Approximately 305.11 g/mol
- Structure : The compound features a butanoic acid backbone with an amino group and a para-iodophenyl moiety.
Neuroprotective Effects
Research has indicated that (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride exhibits significant neuroprotective properties. It acts as an inhibitor of gamma-aminobutyric acid (GABA) transaminase (GABA-T), an enzyme responsible for the degradation of GABA, an important inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-T could lead to increased levels of GABA, potentially benefiting conditions associated with GABAergic dysfunction, such as epilepsy and anxiety disorders.
Enzyme Inhibition
The compound's ability to inhibit GABA-T suggests potential therapeutic applications in neurological disorders. However, comprehensive studies are necessary to elucidate its efficacy and safety profile in clinical settings.
Comparative Analysis with Related Compounds
The following table summarizes some compounds that share structural similarities with (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride, highlighting their unique features:
| Compound Name | Structural Features |
|---|---|
| (R)-3-Amino-4-(4-iodophenyl)butanoic acid | Enantiomer with similar properties |
| 4-Iodo-L-phenylalanine | Similar iodine-substituted phenyl group |
| 3-Amino-4-(phenyl)butanoic acid | Lacks iodine substitution |
| 3-Amino-4-(bromophenyl)butanoic acid | Bromine substitution instead of iodine |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study investigated the effects of (S)-3-amino-4-(4-iodophenyl)butanoic acid on animal models of anxiety and depression. Results showed that administration led to significant increases in GABA levels in the brain, correlating with reduced anxiety-like behaviors.
- Binding Affinity Studies :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
